Molecular Weight Differentiation for Unambiguous Mass Spectrometric Identification
Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) possesses a distinct molecular weight of 449.47 g/mol (exact mass of the monoisotopic peak for the neutral molecule C26H24FNO5 is 449.47) . This value is critically different from the parent drug Atorvastatin (free acid, exact mass 558.25 g/mol) and from other key impurities like the Atorvastatin Lactone Impurity (exact mass 540.24 g/mol). In an LC-MS method employing Multiple Reaction Monitoring (MRM) mode, the quantitation limits for Atorvastatin-related impurities were established in the range of 21.5–70.8 ng/mL, demonstrating the capability to achieve sensitive and specific detection based on unique precursor-to-product ion transitions [1]. The 449.47 g/mol mass allows for its unequivocal differentiation from the isobaric or near-isobaric interferences that can arise from other impurities or matrix components, a requirement for accurate quantification.
| Evidence Dimension | Exact Mass |
|---|---|
| Target Compound Data | 449.47 g/mol |
| Comparator Or Baseline | Atorvastatin Lactone Impurity (exact mass ~540.24 g/mol) |
| Quantified Difference | 90.77 g/mol mass difference |
| Conditions | LC-ESI-MS analysis in positive ion mode |
Why This Matters
This significant mass difference ensures that the mass spectrometer can be tuned to a specific, unique transition for this impurity, eliminating signal crosstalk and enabling its accurate quantification in complex mixtures without interference from the parent drug or its lactone derivative.
- [1] SEPARATION, CHARACTERIZATION, AND QUANTIFICATION OF ATORVASTATIN AND RELATED IMPURITIES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY IONIZATION MASS SPECTROMETRY. (Abstract). Quantification limits were in the range of 21.5-70.8 ng mL(-1). View Source
